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Compound of Interest

Compound Name:

5-Bromo-1-(4-

methoxybenzyl)pyrrole-2-

carbaldehyde

Cat. No.: B581297 Get Quote

5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd ist ein strategisch wichtiges Intermediat im

organisch-synthetischen Labor. Seine Nützlichkeit ergibt sich aus drei primären reaktiven

Zentren:

Die C5-Brom-Gruppe: Ein idealer Angriffspunkt für Palladium-katalysierte

Kreuzkupplungsreaktionen, der die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-

Heteroatom-Bindungen ermöglicht.

Die C2-Carbaldehyd-Gruppe: Ein Elektrophil, das für eine Vielzahl von Kondensations-,

Oxidations-, Reduktions- und Additionsreaktionen zugänglich ist.

Die N1-(4-Methoxybenzyl)-Schutzgruppe (PMB): Diese Gruppe ist entscheidend, um die

Reaktivität des Pyrrol-Stickstoffs zu modulieren und unerwünschte Nebenreaktionen zu

verhindern.

Die entscheidende Rolle der PMB-Schutzgruppe
Der Pyrrol-Stickstoff ist von Natur aus nukleophil und sein Proton ist sauer. Ohne Schutz würde

dieser unter den basischen Bedingungen vieler Kreuzkupplungsreaktionen deprotoniert

werden, was zu Komplikationen wie verminderter Löslichkeit, Nebenreaktionen und

Katalysatordesaktivierung führen kann.[1][2] Die 4-Methoxybenzyl (PMB)-Gruppe ist eine
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ausgezeichnete Wahl für den Schutz, da sie unter vielen Reaktionsbedingungen stabil ist, aber

selektiv unter spezifischen Bedingungen entfernt werden kann.

Oxidative Spaltung: Die PMB-Gruppe kann effizient mit Oxidationsmitteln wie 2,3-Dichlor-

5,6-dicyan-p-benzochinon (DDQ) oder Cer(IV)-ammoniumnitrat (CAN) entfernt werden. Der

elektronenreiche Methoxy-Substituent am Benzylring erleichtert die Oxidation und ermöglicht

eine selektive Abspaltung in Gegenwart anderer säurelabiler oder benzylischer

Schutzgruppen.[3][4]

Saure Spaltung: Starke Säuren wie Trifluoressigsäure (TFA) können ebenfalls zur

Abspaltung der PMB-Gruppe verwendet werden.[5][6] Bei diesem Verfahren ist die

Verwendung eines "Fängers" (Scavenger) wie Anisol oder 1,3-Dimethoxybenzol

entscheidend, um das hochreaktive PMB-Kation abzufangen und eine Re-Alkylierung des

Substrats zu verhindern.[5]

Die Synthese des Ausgangsmaterials selbst beruht wahrscheinlich auf der Vilsmeier-Haack-

Formylierung eines N-PMB-geschützten Pyrrols, gefolgt von einer Bromierung. Die Vilsmeier-

Reaktion ist eine Standardmethode zur Einführung einer Formylgruppe in elektronenreiche

Heterozyklen.[7][8][9]

Derivatisierungsstrategien: Protokolle und
mechanistische Einblicke
Die Modifikation des Moleküls kann logisch in drei Hauptstrategien unterteilt werden, die auf

die jeweiligen reaktiven Zentren abzielen.

Strategie 1: Funktionalisierung an der C5-Position durch
Palladium-katalysierte Kreuzkupplung
Das Bromatom an der C5-Position ist der primäre Angriffspunkt für den Aufbau molekularer

Komplexität. Palladium-katalysierte Kreuzkupplungen sind hier die Methoden der Wahl.

Die Suzuki-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen durch die

Reaktion von Organoborverbindungen mit organischen Halogeniden.[10] Für Brompyrrole ist

diese Reaktion besonders effektiv.[2][11] Die N-Schutzgruppe ist hierbei entscheidend, um

Nebenreaktionen wie die Debromierung zu unterdrücken.[1][2]
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Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung:

In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespülten Schlenkrohr

werden 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Äq.), die Aryl- oder

Vinylboronsäure (1,2–1,5 Äq.) und eine Base (z. B. K₂CO₃ oder Cs₂CO₃, 2,0–3,0 Äq.)

vorgelegt.

Der Palladiumkatalysator (z. B. Pd(PPh₃)₄ (2–5 mol%) oder [1,1'-

Bis(diphenylphosphino)ferrocen]palladium(II)-dichlorid (Pd(dppf)Cl₂) (2–5 mol%)) wird

hinzugefügt.

Ein entgastes Lösungsmittelsystem (z. B. Dioxan/H₂O (4:1) oder Dimethoxyethan (DME))

wird zugegeben.

Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80–100 °C für 2–12 Stunden

gerührt, bis die Umsetzung (verfolgt durch DC oder LC-MS) vollständig ist.

Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit einem organischen

Lösungsmittel (z. B. Ethylacetat) extrahiert.

Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel wird

unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie

gereinigt.

Kausale Begründung: Die Wahl des Katalysators und der Base ist entscheidend. Pd(dppf)Cl₂

ist oft effizienter für heteroaromatische Substrate, da der dppf-Ligand die reduktive

Eliminierung fördert.[10] Cäsiumcarbonat ist eine stärkere Base als Kaliumcarbonat und kann

die Transmetallierung, einen oft geschwindigkeitsbestimmenden Schritt, beschleunigen.

Die Sonogashira-Kupplung ermöglicht die direkte Verknüpfung von terminalen Alkinen mit dem

Pyrrol-Ring und ist ein wichtiger Weg zur Synthese von konjugierten Enin-Systemen.[12] Die

Reaktion erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(I)-Co-

Katalysator.[12][13]

Allgemeines Protokoll für die Sonogashira-Kupplung:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.mdpi.com/1420-3049/17/4/4508
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.organic-chemistry.org/abstracts/lit3/391.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zu einer Lösung von 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Äq.) und dem

terminalen Alkin (1,2–1,5 Äq.) in einem entgasten Lösungsmittel wie Tetrahydrofuran (THF)

oder Dimethylformamid (DMF) werden eine Base (z. B. Triethylamin oder

Diisopropylethylamin, 2,0–3,0 Äq.), ein Palladiumkatalysator (z. B. Pd(PPh₃)₄ (2–5 mol%))

und Kupfer(I)-iodid (CuI, 1–5 mol%) gegeben.

Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40–60 °C) unter

Inertgasatmosphäre gerührt, bis die Umsetzung vollständig ist.

Die Aufarbeitung erfolgt durch Filtration des Amin-Hydrobromid-Salzes, gefolgt von

wässriger Extraktion und säulenchromatographischer Reinigung.

Diese Reaktion ist eine der leistungsstärksten Methoden zur Bildung von Aryl-Amin-Bindungen.

[14][15] Sie ermöglicht die Kupplung einer Vielzahl von primären und sekundären Aminen an

den Pyrrol-Ring.

Allgemeines Protokoll für die Buchwald-Hartwig-Aminierung:

In einem Handschuhfach oder unter strikter Inertgasatmosphäre werden 5-Brom-1-(4-

methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Äq.), der Palladium-Präkatalysator (z. B.

Pd₂(dba)₃, 1–2 mol%), der Ligand (z. B. XPhos oder BINAP, 2–4 mol%) und eine starke

Base (z. B. Natrium-tert-butoxid (NaOtBu) oder Lithiumhexamethyldisilazid (LHMDS), 1,2–

1,5 Äq.) in einem trockenen, entgasten Lösungsmittel wie Toluol oder Dioxan vorgelegt.

Das Amin (1,1–1,3 Äq.) wird zugegeben.

Die Mischung wird bei 80–110 °C erhitzt, bis die Reaktion abgeschlossen ist.

Die Aufarbeitung umfasst die Quenchung mit Wasser, Extraktion und

säulenchromatographische Reinigung.

Kausale Begründung: Die Verwendung von sperrigen, elektronenreichen Phosphinliganden

(wie XPhos) ist entscheidend, da sie die oxidative Addition des Arylbromids an das

Palladium(0)-Zentrum erleichtern und die reduktive Eliminierung des Aminprodukts

beschleunigen.[16] Starke, nicht-nukleophile Basen sind erforderlich, um das Amin zu

deprotonieren und das Palladium-Amido-Intermediat zu bilden.[16]
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Heck-Kupplung: Zur Reaktion mit Alkenen zur Bildung von C(sp²)-C(sp²)-Bindungen.[17][18]

Cyanierung: Zur Einführung einer Nitrilgruppe, oft unter Verwendung von Zinkcyanid

(Zn(CN)₂) oder Kaliumhexacyanoferrat(II) (K₄[Fe(CN)₆]) als Cyanidquelle.[19][20]

Reaktionsty
p

Typischer
Katalysator

Typischer
Ligand

Typische
Base

Typisches
Lösungsmit
tel

Temperatur
(°C)

Suzuki-

Miyaura

Pd(PPh₃)₄,

Pd(dppf)Cl₂
PPh₃, dppf

K₂CO₃,

Cs₂CO₃

Dioxan/H₂O,

DME
80–100

Sonogashira
Pd(PPh₃)₄ /

CuI
PPh₃

Et₃N, i-

Pr₂NEt
THF, DMF 25–60

Buchwald-

Hartwig

Pd₂(dba)₃,

Pd(OAc)₂

XPhos,

BINAP

NaOtBu,

LHMDS

Toluol,

Dioxan
80–110

Heck Pd(OAc)₂ P(o-tol)₃ Et₃N, K₂CO₃
DMF,

Acetonitril
80–120

Cyanierung Pd(PPh₃)₄ PPh₃ - DMF 120–150

Tabelle 1:

Zusammenfa

ssung der

typischen

Reaktionsbed

ingungen für

Kreuzkupplun

gen an der

C5-Position.

Strategie 2: Modifikationen an der C2-Aldehyd-Gruppe
Die Aldehydfunktion ist ein vielseitiger Angriffspunkt für eine Reihe von

Standardtransformationen der organischen Chemie.

Reduktive Aminierung: Die Reaktion mit einem primären oder sekundären Amin zur Bildung

eines Imins, gefolgt von einer in-situ-Reduktion (z. B. mit Natriumtriacetoxyborhydrid,
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NaBH(OAc)₃), führt zur entsprechenden Amin-Seitenkette.

Wittig-Reaktion: Die Umsetzung mit einem Phosphoniumylid erzeugt ein Alken an der C2-

Position.

Oxidation: Die Oxidation des Aldehyds (z. B. mit Natriumchlorit (NaClO₂) unter Pinnick-

Bedingungen) liefert die entsprechende Pyrrol-2-carbonsäure.

Reduktion: Die Reduktion (z. B. mit Natriumborhydrid (NaBH₄)) führt zum Pyrrol-2-methanol.

Strategie 3: Abspaltung der N-PMB-Schutzgruppe
Die Entfernung der PMB-Gruppe ist oft ein letzter Schritt in einer Synthesesequenz, um den N-

H-Pyrrol freizulegen.

Lösen Sie das N-PMB-geschützte Pyrrol (1,0 Äq.) in einem Lösungsmittelsystem aus

Dichlormethan (DCM) und Wasser (z. B. 18:1).[3]

Kühlen Sie die Lösung auf 0 °C ab.

Fügen Sie DDQ (1,1–1,5 Äq.) portionsweise hinzu. Die Lösung färbt sich typischerweise

tiefgrün oder braun.

Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 1–3 Stunden.

Die Reaktion wird durch Zugabe einer gesättigten Natriumbicarbonatlösung gequencht.

Extrahieren Sie die wässrige Phase mehrmals mit DCM.

Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel wird

entfernt. Das Produkt wird durch Chromatographie gereinigt.

Lösen Sie das N-PMB-geschützte Pyrrol (1,0 Äq.) in Dichlormethan (DCM).

Fügen Sie einen Fänger hinzu (z. B. Anisol oder 1,3-Dimethoxybenzol, 3–5 Äq.).

Fügen Sie Trifluoressigsäure (TFA, 5–10 Äq. oder als Co-Lösungsmittel) bei

Raumtemperatur hinzu.[5][6]
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Rühren Sie die Reaktion für 1–24 Stunden bei Raumtemperatur oder leicht erhöhter

Temperatur (z. B. 40 °C).

Entfernen Sie die flüchtigen Bestandteile unter reduziertem Druck.

Lösen Sie den Rückstand in einem organischen Lösungsmittel und waschen Sie ihn mit

einer gesättigten Natriumbicarbonatlösung, um die Säure zu neutralisieren.

Führen Sie eine Standard-Aufarbeitung und Reinigung durch.

Visualisierung von Arbeitsabläufen und
Mechanismen
Zur besseren Veranschaulichung der synthetischen Wege und der zugrunde liegenden

Mechanismen werden die folgenden Diagramme bereitgestellt.
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C5-Kreuzkupplung

C2-Aldehyd-Reaktionen

N1-Entschützung

5-Brom-1-(PMB)pyrrol-2-carbaldehyd

Suzuki-Kupplung
(+ R-B(OH)₂)

Sonogashira-Kupplung
(+ R-C≡CH)

Buchwald-Hartwig
(+ R₂NH)

Heck-Kupplung
(+ Alken)

Reduktive
Aminierung

Oxidation

Wittig-Reaktion

PMB-Abspaltung
(DDQ oder TFA)

Click to download full resolution via product page

Abbildung 1: Übersicht der Derivatisierungswege für das Kernmolekül.
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Pyrrol-N-PMB

Single Electron
Transfer (SET)

DDQ
(Oxidationsmittel)

Radikalkation-Intermediat

Hydrolyse
(+ H₂O)

Pyrrol-NH + PMB-Aldehyd
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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